molecular formula C14H17NO5 B1354057 Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate CAS No. 67706-69-8

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

Cat. No.: B1354057
CAS No.: 67706-69-8
M. Wt: 279.29 g/mol
InChI Key: YTNLTCWHKVPONV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonylamino group, and a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate typically involves the esterification of 4-(benzyloxycarbonylamino)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted under controlled temperature and pressure conditions to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of aqueous acid or base.

    Reduction: Commonly performed using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often require the use of strong nucleophiles and appropriate solvents.

Major Products Formed

    Hydrolysis: 4-(Benzyloxycarbonylamino)-3-oxobutanoic acid and ethanol.

    Reduction: Ethyl 4-(benzyloxycarbonylamino)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or amide bond formation. The benzyloxycarbonylamino group can protect amino acids during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-oxobutanoate: Lacks the benzyloxycarbonyl protecting group.

    Methyl 4-(benzyloxycarbonylamino)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(benzyloxycarbonylamino)-3-hydroxybutanoate: Reduced form with a hydroxyl group instead of a carbonyl group.

Uniqueness

This compound is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. This compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-2-19-13(17)8-12(16)9-15-14(18)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNLTCWHKVPONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437624
Record name Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67706-69-8
Record name Ethyl 3-oxo-4-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67706-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 liter four-necked flask were charged 50 g (0.24 mol) of N-benzyloxycarbonylglycine and 300 ml of acetonitrile in a nitrogen stream, and 39.5 g (0.24 mol) of 1,1′-carbonyldiimidazole was added thereto over 30 minutes, followed by stirring at room temperature (22 to 24° C.) for 2 hours. After cooling to 7° C., 61.0 g (0.36 mol) of potassium malonate ethyl ester was added over 5 minutes, and 23.0 g (0.24 mol) of magnesium chloride was added over 30 minutes, followed by stirring at room temperature for 30 minutes and then at 50° C. for 2 hours to complete the reaction. Acetonitrile was removed by evaporation under reduced pressure, and 550 ml of a 5% hydrochloric acid aqueous solution was added to the reaction. The mixture was extracted and washed with 180 ml of butyl acetate. The organic layer was further washed with 100 ml of a 5% hydrochloric acid aqueous solution, neutralized with 100 ml of a 8% sodium carbonate aqueous solution, and washed with 100 ml of water. The solvent was removed by evaporation under reduced pressure to yield 67.1 g (90% as purified by column chromatography) of ethyl 4-benzyloxycarbonylamino-3-oxobutyrate as liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
potassium malonate ethyl ester
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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